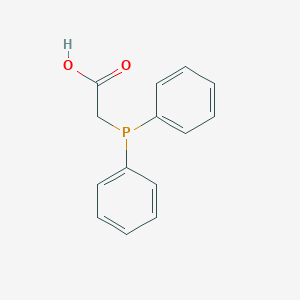

Carboxymethyldiphenylphosphine

概要

説明

Synthesis Analysis

The synthesis of carboxymethyldiphenylphosphine and its derivatives involves multiple steps, including Sandmeyer reactions, lithiation, and phosphinylation. For instance, axially dissymmetric diphosphines have been synthesized starting from diamine precursors via these reactions, highlighting the complexity and precision required in synthesizing such molecules (Schmid et al., 1988). Another example includes the synthesis of organometallic carboxyphosphines from dimethyl[2-(diphenylphosphino)ferrocenyl]methylamine, demonstrating the versatility and range of methods available for preparing these compounds (Štěpnička & Císařová, 2003).

Molecular Structure Analysis

The molecular structure of carboxymethyldiphenylphosphine complexes has been elucidated using X-ray crystallography. Studies reveal that these complexes often exhibit square-planar geometry around the metal center, with the carboxymethyl and diphenylphosphine groups providing a rich array of bonding interactions. For instance, the structure of a palladium complex with carboxymethyl and triphenylphosphine ligands showed square-planar geometry, highlighting the stabilizing effects of these ligands on the metal center (Zenitani et al., 1976).

Chemical Reactions and Properties

Carboxymethyldiphenylphosphine and its derivatives participate in a variety of chemical reactions, demonstrating their utility in organic synthesis and catalysis. For example, triphenylphosphine-mediated reactions are pivotal in forming amide bonds between carboxylic acids and amines, showcasing the versatility of phosphine compounds in facilitating organic transformations (Lenstra et al., 2014).

科学的研究の応用

Coordination Chemistry and Biomedical Sciences : Phosphino-carboxamides, a category which includes compounds like Carboxymethyldiphenylphosphine, are vital in fields like coordination chemistry and biomedical sciences, as well as in catalysis. These compounds are described as versatile and essential (Štěpnička, 2012).

Synthesis of Beta-Lactams : Compounds similar to Carboxymethyldiphenylphosphine, like Triphenylphosphine dibromide, have been used efficiently in the synthesis of beta-lactams from carboxylic acids and imines. This process avoids acid halides and could enable the synthesis of N-unsubstituted beta-lactams (Cossío, Ganboa, & Palomo, 1985).

Esterification of Alcohols with Carboxylic Acids : Triphenylphosphine oxide, another similar compound, has been used to promote the esterification of alcohols with carboxylic acids under mild and neutral conditions, yielding excellent results (Jia et al., 2018).

Synthesis of Functional Allylazoles and Indolizines : Triphenylphosphine catalyzes the synthesis of these compounds under neutral conditions, providing a simple and efficient method for allylation (Virieux, Guillouzic, & Cristau, 2006).

Corrosion Inhibition : Phosphine compounds, including Carboxymethyldiphenylphosphine (CMTPP), have shown potential as effective acid corrosion inhibitors for steel, with their adsorption being based on cathodic reaction (Khamis, Kandil, & Ibrahim, 1995).

Reduction of Peptide and Protein Disulfide Bonds : Phosphine reductants, like tmTCEP, are used to reduce these bonds in peptides and proteins. TmTCEP has been found to be significantly more reactive than TCEP, allowing rapid penetration into phospholipid bilayers (Cline et al., 2004).

Medicinal Applications : Gold complexes with phosphine and NHC ligands, which could potentially include Carboxymethyldiphenylphosphine, have shown promising anti-cancer, antibacterial, antiparasitic, and anti-viral activity. This indicates potential trends in ligand design for medicinal purposes (Dominelli, Correia, & Kühn, 2018).

Antitumor Activity : Bis(diphenylphosphino)alkanes and their gold complexes, similar to Carboxymethyldiphenylphosphine, have shown promising antitumor activity in various models, indicating potential for future clinical trials (Mirabelli et al., 1987).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-diphenylphosphanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOGRUGECVQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378731 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxymethyldiphenylphosphine | |

CAS RN |

3064-56-0 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

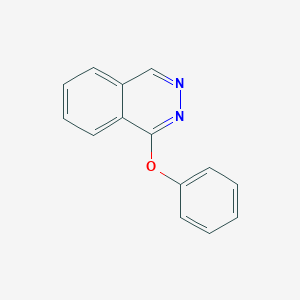

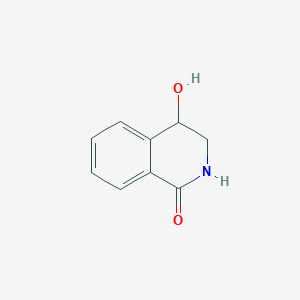

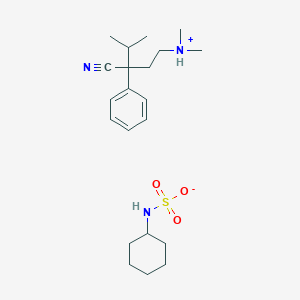

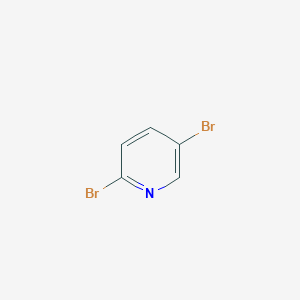

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

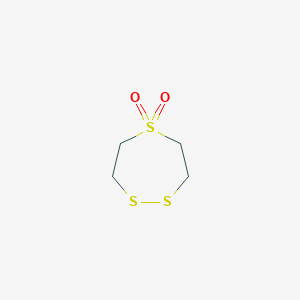

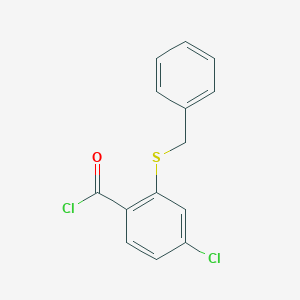

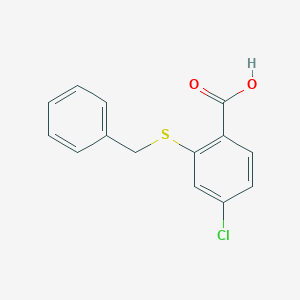

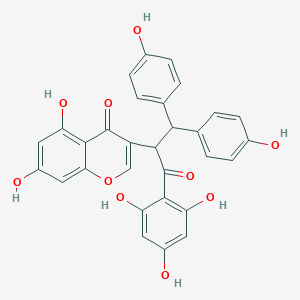

Feasible Synthetic Routes

Q & A

Q1: How does 2-(diphenylphosphino)acetic acid influence the photophysical properties of the iridium(III) complex compared to other ancillary ligands?

A: The study investigated a series of iridium(III) complexes with the general formula Ir(4,5-dimethyl-1,2-diphenyl-1H-imidazole)2(La), where La represents different ancillary ligands, including 2-(diphenylphosphino)acetic acid (abbreviated as P in the study). While the paper doesn't directly compare the photophysical properties of the complex containing 2-(diphenylphosphino)acetic acid to others in the series, it highlights that modifying the ancillary ligand is a strategy to fine-tune the photophysical and electrochemical properties of the complexes []. Further investigation into the specific impact of 2-(diphenylphosphino)acetic acid on emission wavelength, quantum yield, and excited state lifetime would be needed to draw definitive conclusions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)